2-Fluoro-isonicotinoyl chloride is a relatively rare organic compound with the molecular formula C6H3ClFNO and CAS number 119899-26-2. While not as widely studied as its non-fluorinated counterpart, 2-isonicotinoyl chloride, it has been synthesized and characterized in scientific research. Researchers have employed various methods for its synthesis, including the reaction of 2-fluoropyridine with 3-chloropropanoyl chloride [].
The potential applications of 2-fluoro-isonicotinoyl chloride in scientific research are still being explored. Due to the presence of the reactive acyl chloride group (-COCl), it could potentially be used as a building block in the synthesis of various organic molecules, including:
2-Fluoro-isonicotinoyl chloride, also known as 2-fluoro-4-pyridinecarboxylic acid chloride, is a chemical compound characterized by its unique structure that includes a fluorine atom substituted at the second position of the isonicotinoyl moiety. This compound has the molecular formula and a molecular weight of approximately 177.56 g/mol. It exists as a white to off-white solid and is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis.
There is no current information available regarding a specific mechanism of action for 2-fluoro-isonicotinoyl chloride itself. Its potential significance lies in its use as a building block for synthesizing other molecules that might have specific biological activities.
Due to the presence of the acyl chloride group, 2-fluoro-isonicotinoyl chloride is likely:
These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals.
Several methods have been developed for synthesizing 2-fluoro-isonicotinoyl chloride:
2-Fluoro-isonicotinoyl chloride has several applications in organic synthesis:
Several compounds share structural similarities with 2-fluoro-isonicotinoyl chloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isonicotinoyl Chloride | Acyl Chloride | Base compound without fluorine |
Nicotinoyl Chloride | Acyl Chloride | Lacks the nitrogen substitution at position two |
3-Fluoro-Isonicotinic Acid | Carboxylic Acid | Contains a carboxylic acid functional group |
4-Fluoro-Isonicotinic Acid | Carboxylic Acid | Fluorine at position four changes reactivity |
Uniqueness: The presence of fluorine at the second position in 2-fluoro-isonicotinoyl chloride enhances its reactivity compared to non-fluorinated analogs, making it particularly useful in targeted drug design and synthesis.
This compound's unique properties and reactivity profile make it an important subject of study in organic chemistry and pharmaceutical development.
Corrosive